molecular formula C20H33N7O6S2 B12575737 L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- CAS No. 202527-94-4

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-

Cat. No.: B12575737
CAS No.: 202527-94-4
M. Wt: 531.7 g/mol
InChI Key: FSZRTPUFEBKWGL-PSWFKFNGSA-N
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Description

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- is a peptide compound composed of five amino acids: L-cysteine, L-cysteinyl, L-histidyl, L-alanyl, and L-valyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further reactions.

Industrial Production Methods

Industrial production of peptides like L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- often employs automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein structure and function.

    Medicine: Explored for potential therapeutic applications, including antioxidant properties and drug delivery systems.

    Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- involves its interaction with various molecular targets:

    Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species, protecting cells from oxidative damage.

    Protein Interactions: The peptide can interact with proteins, influencing their structure and function.

    Cell Signaling: The compound may participate in signaling pathways by modifying proteins through disulfide bond formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in various biochemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

202527-94-4

Molecular Formula

C20H33N7O6S2

Molecular Weight

531.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C20H33N7O6S2/c1-9(2)15(19(31)26-14(7-35)20(32)33)27-16(28)10(3)24-18(30)13(4-11-5-22-8-23-11)25-17(29)12(21)6-34/h5,8-10,12-15,34-35H,4,6-7,21H2,1-3H3,(H,22,23)(H,24,30)(H,25,29)(H,26,31)(H,27,28)(H,32,33)/t10-,12-,13-,14-,15-/m0/s1

InChI Key

FSZRTPUFEBKWGL-PSWFKFNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N

Origin of Product

United States

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